6-Cyclobutyl-2-methylpyrimidin-4-ol
Overview
Description
6-Cyclobutyl-2-methylpyrimidin-4-ol is a heterocyclic compound with a molecular formula of C9H12N2O It features a pyrimidine ring substituted with a cyclobutyl group at position 6 and a methyl group at position 2, along with a hydroxyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutyl-2-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanone with guanidine to form the pyrimidine ring, followed by methylation and hydroxylation steps. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutyl-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl and cyclobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 6-cyclobutyl-2-methylpyrimidin-4-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-Cyclobutyl-2-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Cyclobutyl-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidin-4-ol: Lacks the cyclobutyl group, resulting in different chemical properties and reactivity.
6-Cyclobutylpyrimidin-4-ol: Lacks the methyl group, which affects its biological activity and synthesis.
2,4-Dimethylpyrimidine: Lacks the hydroxyl group, leading to different chemical behavior and applications.
Uniqueness
6-Cyclobutyl-2-methylpyrimidin-4-ol is unique due to the presence of both the cyclobutyl and methyl groups, which confer specific steric and electronic properties. These features make it a valuable compound for designing molecules with tailored properties for various applications.
Properties
IUPAC Name |
4-cyclobutyl-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-10-8(5-9(12)11-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGJCFBABXJLQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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